molecular formula C8H12N2Se B11939893 4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole

4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole

Katalognummer: B11939893
Molekulargewicht: 215.17 g/mol
InChI-Schlüssel: TUSGQZDPAZUMGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole is a heterocyclic compound containing selenium. It has the molecular formula C8H12N2Se and a molecular weight of 215.158 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole typically involves the reaction of cyclooctene with selenium and nitrogen sources under controlled conditions. One common method includes the reaction of cyclooctene with selenium dioxide and hydrazine hydrate in an organic solvent . The reaction is carried out at elevated temperatures to facilitate the formation of the selenadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.

    Reduction: Reduction reactions can convert the selenadiazole ring into more reduced selenium species.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the selenadiazole ring, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole involves its interaction with molecular targets and pathways in biological systems. Selenium, a key component of the compound, is known to play a crucial role in redox reactions and antioxidant defense mechanisms. The compound can interact with enzymes and proteins, modulating their activity and contributing to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Phenyl-1,2,3-selenadiazole
  • 3-Methyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2,3]selenadiazol]-3-ium iodide triiodide
  • 5,6-Dimethyl-benzo[1,2,5]selenadiazole

Uniqueness

4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole is unique due to its specific ring structure and the presence of selenium. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to other selenadiazoles, it offers a balance of stability and reactivity, making it suitable for diverse research and industrial uses .

Eigenschaften

Molekularformel

C8H12N2Se

Molekulargewicht

215.17 g/mol

IUPAC-Name

4,5,6,7,8,9-hexahydrocycloocta[d]selenadiazole

InChI

InChI=1S/C8H12N2Se/c1-2-4-6-8-7(5-3-1)9-10-11-8/h1-6H2

InChI-Schlüssel

TUSGQZDPAZUMGA-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC2=C(CC1)N=N[Se]2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.